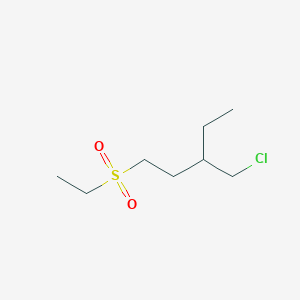3-(Chloromethyl)-1-(ethylsulfonyl)pentane
CAS No.:
Cat. No.: VC20473106
Molecular Formula: C8H17ClO2S
Molecular Weight: 212.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H17ClO2S |
|---|---|
| Molecular Weight | 212.74 g/mol |
| IUPAC Name | 3-(chloromethyl)-1-ethylsulfonylpentane |
| Standard InChI | InChI=1S/C8H17ClO2S/c1-3-8(7-9)5-6-12(10,11)4-2/h8H,3-7H2,1-2H3 |
| Standard InChI Key | DQLZORWRQCQHAE-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CCS(=O)(=O)CC)CCl |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 3-(chloromethyl)-1-(ethylsulfonyl)pentane consists of a five-carbon aliphatic chain (pentane) with functional groups at the 1- and 3-positions. The ethylsulfonyl group at position 1 introduces strong electron-withdrawing characteristics, while the chloromethyl group at position 3 provides a reactive site for substitution reactions .
Molecular Geometry and Bonding
The compound adopts a staggered conformation to minimize steric hindrance between the sulfonyl and chloromethyl groups. The sulfur atom in the sulfonyl group exhibits tetrahedral geometry, with bond angles approximating 109.5°. The C-Cl bond in the chloromethyl moiety is polarized, enhancing its susceptibility to nucleophilic attack .
Table 1: Key Molecular Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves chloromethylation of 1-(ethylsulfonyl)pentane. This two-step process begins with the sulfonation of pentane using ethylsulfonyl chloride under basic conditions, followed by chloromethylation via reaction with formaldehyde and hydrochloric acid .
Reaction Mechanism:
-
Sulfonation:
-
Chloromethylation:
The chloromethylation proceeds via a chloromethyl carbocation intermediate, which reacts with the pentane backbone under acidic conditions . Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are employed to stabilize intermediates, with yields optimized at temperatures between 0°C and 25°C.
Industrial Manufacturing
Industrial production utilizes continuous flow reactors to enhance efficiency and purity. Catalysts like aluminum trichloride (AlCl3) accelerate sulfonation, while in-line distillation units isolate the product. Recent advancements focus on solvent recycling and waste reduction to align with green chemistry principles .
Reactivity and Functional Transformations
The compound’s reactivity is governed by its functional groups:
Nucleophilic Substitution
The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, alkoxides), yielding sulfonamide or ether derivatives. For example:
Elimination and Rearrangement
Under basic conditions, elimination reactions produce alkenes, while thermal decomposition may generate sulfonic acids .
Applications in Industry and Research
Pharmaceutical Intermediates
The compound serves as a precursor to sulfonamide drugs, including antibiotics and antihypertensives. Its ethylsulfonyl group is retained in active pharmaceutical ingredients (APIs) to enhance metabolic stability .
Agrochemical Synthesis
In agrochemistry, it is alkylated to produce herbicides such as sulfonylurea derivatives, which inhibit acetolactate synthase in weeds .
Surfactant Production
Reaction with long-chain alcohols yields anionic surfactants used in detergents and emulsifiers .
Emerging Research Directions
Recent studies explore its utility in lithium-ion battery electrolytes as a sulfone-based additive to enhance ionic conductivity . Additionally, biocatalytic routes using engineered enzymes aim to replace traditional chloromethylation methods.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume